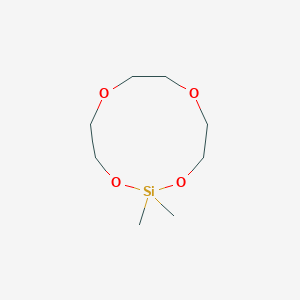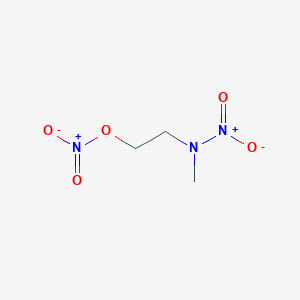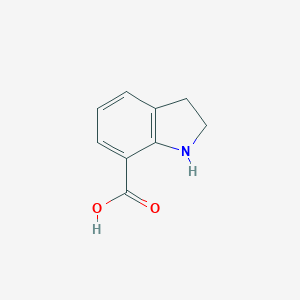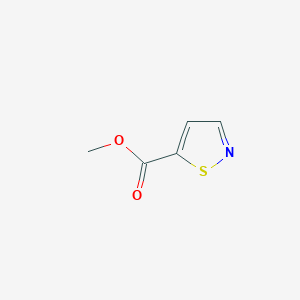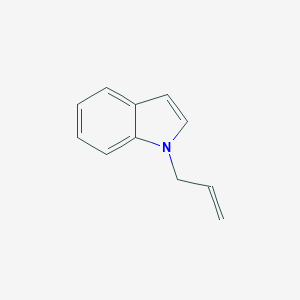
1-(Allyl)-1H-indole
Descripción general
Descripción
The allyl group is a structure with the formula H2C=CH-CH2R, where R is the rest of the molecule . It’s known for its ability to participate in various chemical reactions, particularly those involving conjugation . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of allyl compounds often involves allyl–allyl cross-coupling reactions . These reactions provide a practical synthetic route for the direct construction of 1,5-dienes, which are significant building blocks in chemical synthesis .Molecular Structure Analysis
The allyl system is the simplest system that has conjugation, where electrons can be delocalized over three atoms . This conjugation has implications for the reactivity of the molecule .Chemical Reactions Analysis
Allyl compounds can undergo various reactions, including sigmatropic rearrangements and reactions with benzoyl radicals . The specific reactions that “1-(Allyl)-1H-indole” would undergo would depend on the exact structure and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Allyl)-1H-indole” would depend on its exact structure. In general, properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be observed .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of N-allylic Indoles
The asymmetric synthesis of N-allylic indoles is pivotal in natural product synthesis and pharmaceutical research. A novel strategy involving rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes followed by Fischer indolization was developed. This method yields chiral N-allylated indoles with high enantioselectivities and avoids issues related to N- or C-selectivity (Xu, Gilles, & Breit, 2015).
Catalytic Asymmetric Dipolar Cycloadditions
Indolyl substituted metal-allyl zwitterionic intermediates serve as dipolar species in catalytic asymmetric dipolar cycloadditions. These reactions lead to the synthesis of chiral polycyclic indoles such as cyclopenta[b]indoles and pyrrolo[1,2-a]indoles with high regio- and stereoselectivities. The process can be scaled up, demonstrating its practicality for synthesizing diverse chiral polycyclic indoles (Tian et al., 2020).
Palladium-Catalyzed Reactions for Indole Synthesis
Palladium-Catalyzed Synthesis and Functionalization
The palladium-catalyzed synthesis and functionalization of indoles have significantly influenced organic synthesis, providing access to biologically active compounds. This versatile method is generally tolerant of a wide range of functionalities and is applicable to complex molecules (Cacchi & Fabrizi, 2005).
Palladium-Catalyzed N1-Selective Allylation
The direct N1-selective allylation of indoles with allylic alcohols using palladium catalysts and titanium tetraisopropoxide presents a facile route to a variety of allylated indoles. This method notably differs in site selectivity compared to other transition metal-catalyzed approaches (Chang, Lin, & Wu, 2019).
Diverse Synthetic Approaches for Indole Derivatives
Organoyttrium-Catalyzed Sequential Cyclization/Silylation
The catalytic reaction of 1-allyl-2-vinyl-1H-pyrroles and 1-allyl-2-vinyl-1H-indoles with arylsilanes leads to highly selective cyclization/silylation events, demonstrating aryl-directed regioselectivity and indicating the versatility of organometallic catalysts in indole chemistry (Molander & Schmitt, 2000).
Diversity-Oriented Synthesis of Indole-Based Peri-Annulated Compounds
The diversity-oriented synthesis via transition-metal-catalyzed allylic alkylation reaction demonstrates the versatility of indole-based compounds. The use of palladium and iridium catalysts enables the synthesis of indole-based nine-membered and seven-membered ring products with high yields and enantioselectivities (Xu, Dai, & You, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-prop-2-enylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTZRDOAWZPREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937558 | |
| Record name | 1-(Prop-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyl)-1H-indole | |
CAS RN |
16886-08-1 | |
| Record name | 1-(2-Propen-1-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16886-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Allyl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016886081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Prop-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


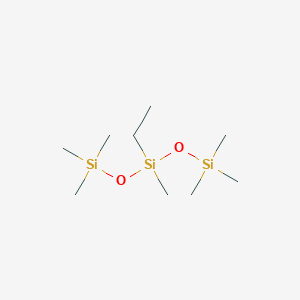
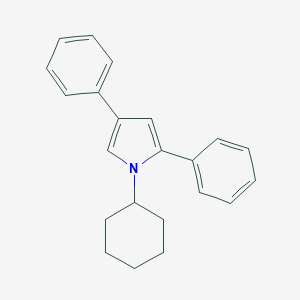
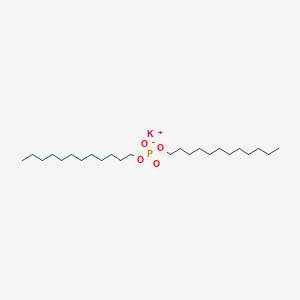
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)

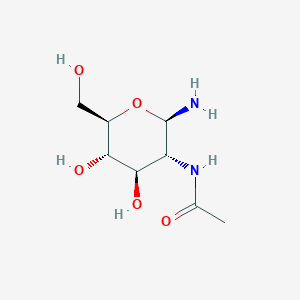
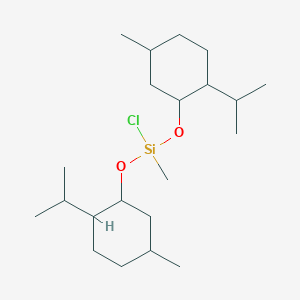
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
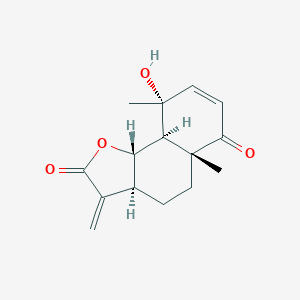
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
